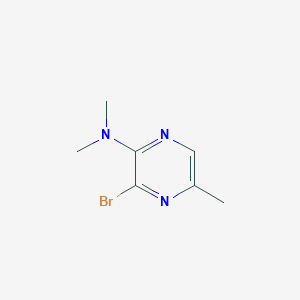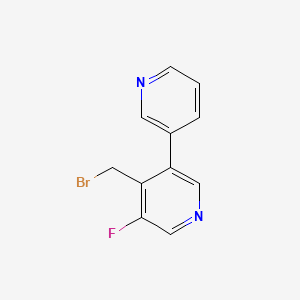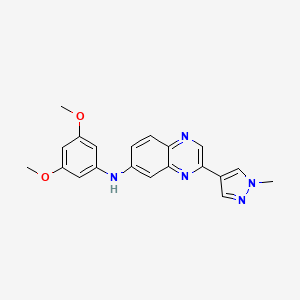
N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is a synthetic organic compound that belongs to the quinoxaline family. This compound is characterized by its complex structure, which includes a quinoxaline core, a pyrazole ring, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine typically involves multiple steps:
-
Formation of the Quinoxaline Core: : The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
-
Introduction of the Pyrazole Ring: : The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound. This step often requires heating and the presence of a catalyst.
-
Attachment of the Dimethoxyphenyl Group: : The dimethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable leaving group on the quinoxaline core is replaced by the dimethoxyphenyl moiety.
-
Final Coupling: : The final step involves coupling the pyrazole-substituted quinoxaline with the dimethoxyphenylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the quinoxaline core or the pyrazole ring, potentially leading to the formation of dihydroquinoxaline or reduced pyrazole derivatives.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the quinoxaline core or the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., solvents, temperature) facilitate substitution reactions.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydroquinoxaline, reduced pyrazole derivatives.
Substitution Products: Various substituted quinoxalines and phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.
Medicine
In medicine, research is focused on its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Studies are ongoing to determine its efficacy and safety in various disease models.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as electronic or optical materials. Its synthesis and modification can lead to the creation of polymers, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Dimethoxyphenyl)-3-(1H-pyrazol-4-yl)quinoxalin-6-amine: Lacks the methyl group on the pyrazole ring.
N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine: Substitution at the 2-position of the quinoxaline core.
N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-carboxamide: Carboxamide group instead of amine.
Uniqueness
N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H19N5O2 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
N-(3,5-dimethoxyphenyl)-3-(1-methylpyrazol-4-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C20H19N5O2/c1-25-12-13(10-22-25)20-11-21-18-5-4-14(8-19(18)24-20)23-15-6-16(26-2)9-17(7-15)27-3/h4-12,23H,1-3H3 |
Clé InChI |
BHFGEPMLMSSSSI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)NC4=CC(=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


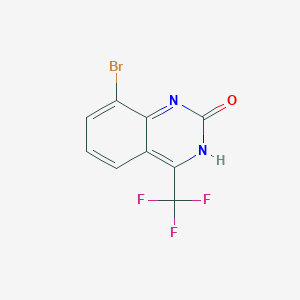
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)
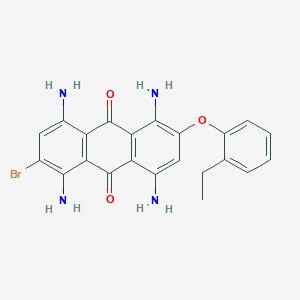
![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![Dodecanamide,N-[1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B13133579.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
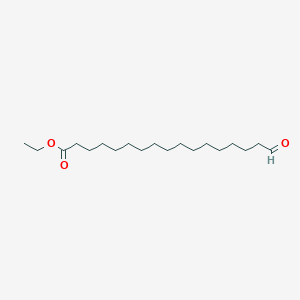
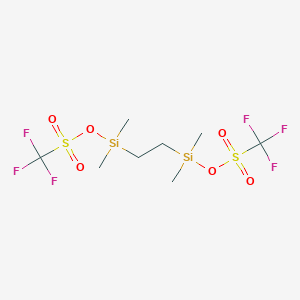
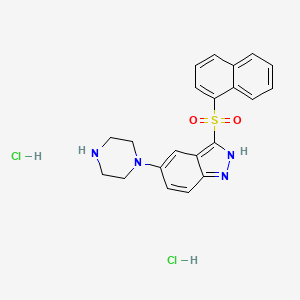
![[2,2'-Bipyridine]-5,6-diamine](/img/structure/B13133613.png)
